2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole is a chemical compound with the molecular formula C14H9ClN4O2S . This compound is known for its unique structure, which includes a benzothiazole ring and a hydrazone linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole typically involves the condensation reaction between 2-hydrazinyl-1,3-benzothiazole and 4-chloro-3-nitrobenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to the disruption of cellular processes. The nitro group in the compound can undergo reduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole can be compared with other similar compounds, such as:
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,3-benzothiazole: This compound lacks the nitro group, which may result in different biological activities and chemical reactivity.
2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole: This compound lacks the chlorine atom, which can affect its chemical properties and interactions with molecular targets.
The unique combination of the nitro and chlorine groups in 2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzoth
Properties
Molecular Formula |
C14H9ClN4O2S |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H9ClN4O2S/c15-10-6-5-9(7-12(10)19(20)21)8-16-18-14-17-11-3-1-2-4-13(11)22-14/h1-8H,(H,17,18)/b16-8+ |
InChI Key |
WZKDEQFOAHSYKI-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.